2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol
Overview
Description
“2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol” is a chemical compound that belongs to the class of benzimidazole derivatives . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied using various techniques . The benzimidazole core is often planar, and the molecules can exhibit hydrogen bonding and π-π stacking interactions .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol” are not detailed in the literature, benzimidazole derivatives are known to participate in a variety of chemical reactions .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including “2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol”, have been found to possess antimicrobial properties . For instance, certain indole-based pyrido[1,2-a]benzimidazoles have shown considerable antibacterial activity against S. typhi .
Anthelmintic Activity
Benzimidazole derivatives have also been used for their anthelmintic (anti-parasitic) properties . New 1H-benzimidazole-2-yl hydrazones have shown combined antiparasitic and antioxidant activity, proving more effective than clinically used anthelmintic drugs albendazole and ivermectin .
Antiviral Properties
Benzimidazole derivatives have been found to possess antiviral properties . This makes them potentially useful in the development of new antiviral drugs.
Anticancer Activity
Benzimidazole derivatives have been employed in the development of anticancer drugs . Many benzimidazoles, including those containing a 2-aminobenzimidazole heterocycle, have found application in therapeutic practice .
Antihypertensive Activity
Benzimidazole derivatives have been found to possess antihypertensive activities . This makes them potentially useful in the treatment of high blood pressure.
Antioxidant Activity
Benzimidazole derivatives have been found to possess antioxidant properties . For instance, 2,3- and 3,4-dihydroxy hydrazones were found to be effective radical scavengers .
Antidiabetic Activity
Benzimidazole derivatives have been found to possess antidiabetic properties . This makes them potentially useful in the treatment of diabetes.
Neurological, Endocrinological, and Ophthalmological Applications
Benzimidazole derivatives have been found to have applications in neurological, endocrinological, and ophthalmological drugs . This highlights the versatility of these compounds in various fields of medicine.
Mechanism of Action
Target of Action
The primary targets of benzimidazole derivatives are often enzymes or receptors involved in various biological processes . For instance, some benzimidazole compounds have been found to inhibit certain enzymes involved in the growth and development of fungi . Other benzimidazole compounds have shown activity against synthetic substrates .
Mode of Action
Benzimidazole compounds interact with their targets in various ways. Some interfere with the formation of fungal hyphae, affecting the division of fungal cells and causing the germ tubes that sprout from spores to become deformed, thereby killing the fungi . Others bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties .
Biochemical Pathways
The biochemical pathways affected by benzimidazole compounds depend on their specific targets. For instance, compounds that inhibit enzymes involved in fungal growth can disrupt the normal life cycle of the fungi, preventing their proliferation . Benzimidazole compounds that bind to DNA can interfere with DNA replication and transcription, potentially leading to cell death .
Result of Action
The molecular and cellular effects of benzimidazole compounds’ action can vary. Some compounds have demonstrated antifungal activity by causing deformities in fungal cells . Others have shown cytotoxic activities against certain cell lines . Additionally, some benzimidazole compounds have exhibited antioxidant activity, with the ability to scavenge peroxyl radicals .
Future Directions
properties
IUPAC Name |
2-[(1-benzylbenzimidazol-2-yl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-11-10-17-16-18-14-8-4-5-9-15(14)19(16)12-13-6-2-1-3-7-13/h1-9,20H,10-12H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPADTZAGSHYOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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